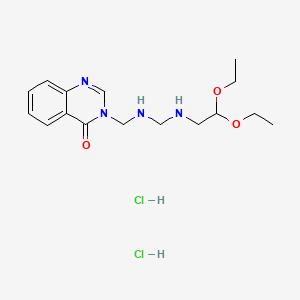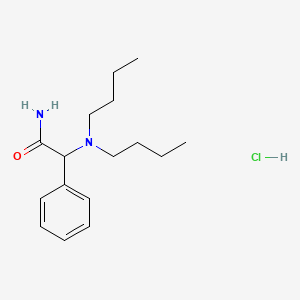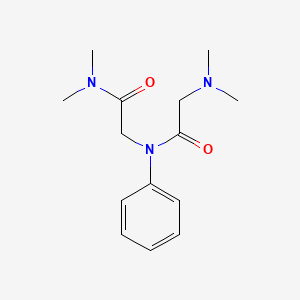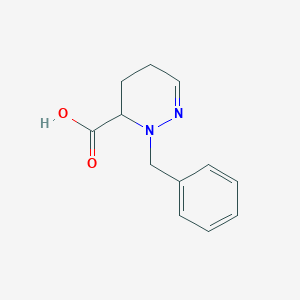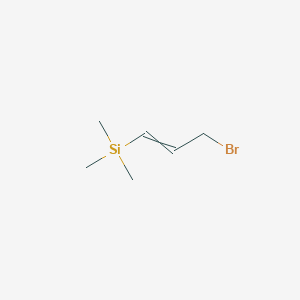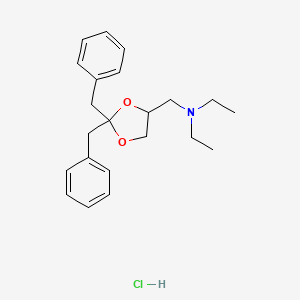![molecular formula C12H17ClINO3 B13775622 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 93475-91-3](/img/structure/B13775622.png)
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is a chemical compound with the molecular formula C12H17ClINO3. It is known for its unique structure, which includes an iodophenoxy group and a dimethylazanium moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride typically involves the reaction of 4-iodophenol with chloroacetyl chloride to form 4-iodophenoxyacetyl chloride. This intermediate is then reacted with 2-(dimethylamino)ethanol to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming phenoxyacetyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as fluorine or bromine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.
Major Products
Oxidation: Iodophenol derivatives.
Reduction: Phenoxyacetyl derivatives.
Substitution: Halogen-substituted phenoxyacetyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for other iodinated compounds.
Biology: In studies involving iodinated compounds and their interactions with biological systems.
Medicine: As a potential radiolabeling agent for imaging studies.
Industry: In the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride involves its interaction with specific molecular targets. The iodophenoxy group can interact with iodine receptors, while the dimethylazanium moiety can interact with amine receptors. These interactions can lead to various biological effects, including changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(4-bromophenoxy)acetyl]oxyethyl-dimethylazanium chloride
- 2-[2-(4-fluorophenoxy)acetyl]oxyethyl-dimethylazanium chloride
- 2-[2-(4-chlorophenoxy)acetyl]oxyethyl-dimethylazanium chloride
Uniqueness
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium chloride is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for radiolabeling applications, making it valuable in scientific research.
Eigenschaften
CAS-Nummer |
93475-91-3 |
|---|---|
Molekularformel |
C12H17ClINO3 |
Molekulargewicht |
385.62 g/mol |
IUPAC-Name |
2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C12H16INO3.ClH/c1-14(2)7-8-16-12(15)9-17-11-5-3-10(13)4-6-11;/h3-6H,7-9H2,1-2H3;1H |
InChI-Schlüssel |
OPDIUTJJIFADPV-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)I.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


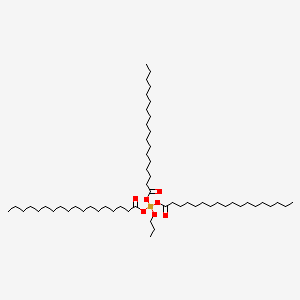

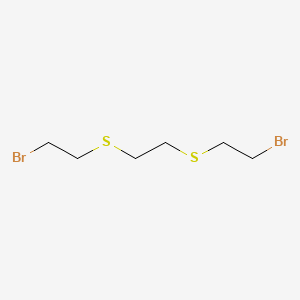

![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)
